Xanthohumol D

Vue d'ensemble

Description

Le xanthohumol D est un flavonoïde prénylé dérivé des fleurs femelles du houblon (Humulus lupulus L.) de la famille des Cannabaceae . Il appartient à une sous-classe de précurseurs de chalcones de flavonoïdes et a suscité un intérêt considérable en raison de ses activités pharmacologiques potentielles . Le this compound est connu pour son goût amer et est un métabolite secondaire possédant diverses propriétés biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le xanthohumol D peut être synthétisé en six étapes à partir de la naringénine . La chaîne latérale prényle est introduite par la réaction de Mitsunobu, suivie d'un réarrangement de Claisen catalysé par l'europium . L'ouverture de la chromanone catalysée par une base permet d'accéder à un système cétone α,β-conjugué .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction des cônes de houblon, où il est présent à des niveaux élevés dans les trichomes glandulaires . Le processus d'extraction comprend généralement une extraction par solvant suivie d'étapes de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions : Le xanthohumol D subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques ou de créer des dérivés présentant des propriétés spécifiques .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés présentant des activités biologiques améliorées . Ces dérivés sont souvent testés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie . En chimie, il est étudié pour ses propriétés chimiques uniques et son potentiel en tant que précurseur d'autres composés bioactifs . En biologie, il est étudié pour ses activités anti-inflammatoires, anticancéreuses, antioxydantes et antidiabétiques . En médecine, le this compound est exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies . Dans l'industrie, il est utilisé dans la production de compléments alimentaires et d'aliments fonctionnels .

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies impliquées dans divers processus biologiques . Il agit comme un piégeur d'espèces réactives de l'oxygène (ROS) pour prévenir les dommages oxydatifs aux protéines et à l'ADN . Le this compound inhibe également la phosphorylation de la protéine kinase B et du NF-κB, conduisant à des effets anti-inflammatoires et anticancéreux .

Applications De Recherche Scientifique

Anticancer Activity

Xanthohumol D exhibits potent anticancer properties across various cancer types. Research has demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in multiple cancer models.

Case Studies

- A study on colorectal cancer demonstrated that this compound significantly reduced proliferation in HT-29 colon cancer cells with an IC50 value of approximately 30 µM .

- In vivo studies showed that administration of this compound resulted in delayed onset of neurological disorders in leukemic mouse models, extending lifespan due to reduced leukemic infiltration into the central nervous system .

Anti-inflammatory Properties

This compound also exhibits substantial anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

Case Studies

- In a study involving acute respiratory failure patients, treatment with this compound resulted in significant reductions in plasma IL-6 concentrations compared to standard treatments .

Antiviral Activity

Recent research highlights the antiviral potential of this compound against several viruses.

Case Studies

- In vitro studies demonstrated that this compound could inhibit HIV-1 replication without affecting reverse transcriptase activity, showcasing its unique mechanism against retroviruses .

Other Therapeutic Applications

Beyond its anticancer and antiviral properties, this compound is being investigated for several other health benefits.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders by modulating gut microbiota and reducing oxidative stress .

Cardiovascular Health

Studies indicate that this compound may possess antiplatelet properties, which could be beneficial in managing cardiovascular diseases by reducing thrombotic events .

Summary Table of Applications

| Application | Mechanism(s) | Key Findings |

|---|---|---|

| Anticancer | Cell cycle arrest, apoptosis | Effective against multiple cancer types |

| Anti-inflammatory | Cytokine modulation | Reduces IL-6 and TNF-α levels |

| Antiviral | Inhibition of viral replication | Potent against SARS-CoV-2 and HIV-1 |

| Neuroprotective | Modulation of gut microbiota | Potential benefits for neurodegenerative diseases |

| Cardiovascular health | Antiplatelet effects | May reduce thrombotic events |

Mécanisme D'action

The mechanism of action of xanthohumol D involves its interaction with molecular targets and pathways involved in various biological processes . It acts as a scavenger of reactive oxygen species (ROS) to prevent oxidative damage to proteins and DNA . This compound also inhibits the phosphorylation of protein kinase B and NF-κB, leading to anti-inflammatory and anti-cancer effects .

Comparaison Avec Des Composés Similaires

Activité Biologique

Xanthohumol D, a prenylated chalcone derived from hops (Humulus lupulus), has garnered significant attention for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Isolation

This compound is structurally related to xanthohumol, the primary chalcone found in hops. It is typically isolated using various extraction methods, including Soxhlet extraction and supercritical CO2 extraction. The compound exhibits a complex structure that contributes to its diverse biological effects.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound across various cancer types.

- Mechanisms of Action : this compound has been shown to induce apoptosis in cancer cells by promoting the release of cytochrome C and activating intrinsic apoptotic pathways. It also down-regulates key metabolic enzymes involved in glycolysis, such as hexokinase 2 (HK2), thereby inhibiting cancer cell proliferation.

| Cancer Type | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 20.60 ± 0.22 | Tronina et al., 2013 |

| PC-3 (Prostate) | 37.88 ± 13.90 | Tronina et al., 2013 |

| HT-29 (Colon) | 78.33 ± 8.83 | Tronina et al., 2013 |

| ESCC | Not specified | Choi et al., 2020 |

Case Study: In Vivo Effects on Tumor Growth

In a study involving esophageal squamous cell carcinoma (ESCC), this compound was administered at varying doses (40 mg/kg, 80 mg/kg, and 160 mg/kg) to SCID mice with implanted tumors. Results indicated a significant reduction in tumor volume compared to controls, highlighting its potential as an effective therapeutic agent against ESCC .

Antibacterial Activity

This compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Activity Spectrum : It has been tested against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Bacillus subtilis | Significant activity |

| Escherichia coli | Significant activity |

Fu et al. (2020) reported that synthetic this compound showed significant antibacterial activity against Bacillus subtilis with promising results against other strains as well .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

- Cytokine Inhibition : It significantly inhibits the production of pro-inflammatory cytokines such as IL-12 in macrophages stimulated by lipopolysaccharide (LPS) .

Experimental Model

In models of chronic allergic contact dermatitis, this compound treatment resulted in reduced ear thickening, indicating its potential utility in treating inflammatory skin conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively.

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 2.37 ± 0.40 μM in scavenging DPPH radicals, indicating strong antioxidant activity .

Pharmacokinetics and Bioavailability

Despite its beneficial properties, the clinical application of this compound is limited due to poor bioavailability. Recent studies have explored micellar solubilization techniques to enhance its absorption and efficacy in vivo.

Propriétés

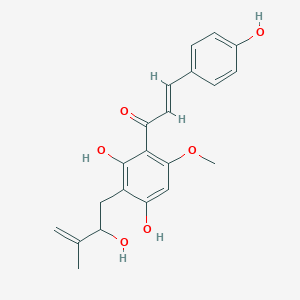

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWLGOCXDBSFCM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317600 | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274675-25-1 | |

| Record name | Xanthohumol D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274675-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Xanthohumol D, and what are its downstream effects?

A1: this compound exerts its biological activity primarily by binding to Keap1 []. Keap1 normally sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and degradation. By covalently modifying cysteine sulfhydryl groups on Keap1, this compound disrupts this interaction, leading to increased levels of Nrf2 in both the cytoplasm and nucleus []. This increase in nuclear Nrf2 upregulates the antioxidant response element, inducing the expression of cytoprotective enzymes like quinone reductase, glucuronyl transferases, glutathione S-transferases, and sulfotransferases []. This upregulation of detoxifying enzymes is thought to be the primary mechanism by which this compound exhibits chemopreventive effects.

Q2: How effective is this compound as an inhibitor of Quinone Reductase-2 (QR-2)?

A2: Research has shown that this compound effectively inhibits QR-2 []. This inhibition was confirmed through a functional enzyme assay and X-ray crystallography, demonstrating the binding of this compound to the active site of QR-2 []. While the inhibition of QR-2 is often associated with antimalarial and antitumor activities, the overall effect of this compound on QR-2 in these contexts requires further investigation.

Q3: What is the structural characterization of this compound?

A3: this compound is a prenylated chalcone naturally found in hops (Humulus lupulus L.) [, ]. While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight the presence of a 5'-hydroxyisoprenyl group, a key structural feature []. Further research into available databases and literature would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.

Q4: What is the significance of the 5'-hydroxyisoprenyl group in this compound and its analogs?

A4: Studies synthesizing this compound and related chalcones with a 5'-hydroxyisoprenyl group were conducted to investigate their antibacterial activities []. While the exact role of this group in this compound's mechanism of action remains unclear, it was observed that the presence and modification of this group influences the antibacterial activity of these compounds []. This suggests the 5'-hydroxyisoprenyl group might play a role in target binding or modulating the molecule's overall physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.